

Application Notes and Protocols for BI 99179 in Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BI 99179 is a potent and selective inhibitor of type I fatty acid synthase (FAS), a key enzyme in the de novo synthesis of fatty acids.[1][2][3] FAS is frequently overexpressed in various cancer cells, playing a crucial role in tumor growth and survival by providing essential lipids for membrane formation, energy storage, and signaling molecules.[2][4][5] Inhibition of FAS by **BI 99179** has been shown to have antiproliferative effects in cancer cells, making it a valuable tool for cancer research and a potential therapeutic target.[1][4] These application notes provide a detailed protocol for the preparation of a **BI 99179** stock solution and its application in cell culture experiments.

Quantitative Data Summary

The following table summarizes the key quantitative data for **BI 99179**.

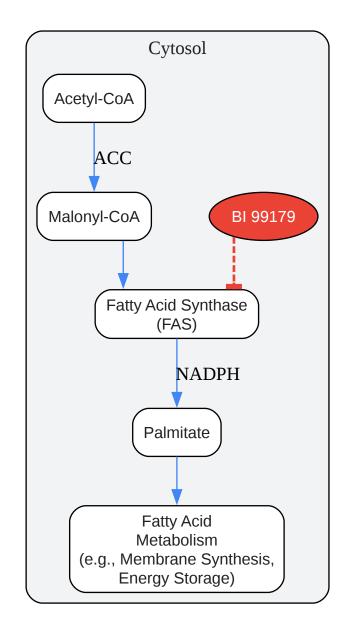


Property	Value	Reference
Molecular Weight	391.46 g/mol	[1]
Target	Fatty Acid Synthase (FAS)	[1][2]
IC50 (Human FAS)	79 nM	[1][4][6]
IC ₅₀ (Mouse N-42 cells)	0.6 μΜ	[1][4]
Solubility (DMSO)	≥ 20.8 mg/mL (≥ 53.1 mM)	[1]
Stock Solution Storage	-80°C for up to 6 months; -20°C for up to 1 month	[1]

Signaling Pathway

BI 99179 exerts its effect by inhibiting fatty acid synthase (FAS), a central enzyme in the de novo lipogenesis pathway. FAS catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA. By blocking this step, **BI 99179** disrupts the production of endogenous fatty acids, which are critical for various cellular functions in cancer cells, including membrane synthesis, energy metabolism, and the generation of signaling molecules. The inhibition of FAS can lead to an accumulation of malonyl-CoA and a depletion of downstream lipids, ultimately inducing apoptosis and inhibiting cancer cell proliferation.





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Figure 1: Mechanism of action of BI 99179.

Experimental Protocols Materials

- BI 99179 powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes



- Sterile filtered pipette tips
- Vortex mixer
- Cell culture medium appropriate for the cell line of interest
- Cells in culture

Protocol 1: Preparation of BI 99179 Stock Solution (10 mM)

- Calculate the required mass of BI 99179:
 - To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 391.46 g/mol * Volume (L)
 - For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 391.46
 g/mol * 0.001 L = 3.91 mg
- Dissolve BI 99179 in DMSO:
 - Aseptically weigh out the calculated amount of BI 99179 powder and transfer it to a sterile microcentrifuge tube.
 - Add the appropriate volume of sterile DMSO to the tube. For the example above, add 1 mL of DMSO.
 - Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
- Aliquot and Store:
 - Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
 - Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]



Protocol 2: Treatment of Cells with BI 99179

- Thaw the Stock Solution:
 - When ready to use, thaw a single aliquot of the BI 99179 stock solution at room temperature.
- Prepare Working Solutions:
 - Dilute the 10 mM stock solution in fresh, pre-warmed cell culture medium to the desired final concentrations.
 - It is recommended to perform serial dilutions to achieve a range of concentrations for dose-response experiments.
 - Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same concentration of DMSO) is included in all experiments.
- Cell Treatment:
 - Remove the existing culture medium from the cells.
 - Add the cell culture medium containing the desired concentrations of BI 99179 (and the vehicle control) to the cells.
 - Incubate the cells for the desired period, depending on the experimental endpoint (e.g., 24, 48, or 72 hours for proliferation assays).
- Assay and Analysis:
 - Following incubation, perform the desired downstream assays, such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., Annexin V staining), or western blotting for target engagement.

Experimental Workflow



The following diagram illustrates the general workflow for preparing and using **BI 99179** in cell culture experiments.



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